An In-depth Technical Guide to 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one
An In-depth Technical Guide to 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction to the 1,2,4-Triazinone Core
The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The "-one" suffix indicates the presence of a carbonyl group, leading to the 1,2,4-triazinone core. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of 1,2,4-triazine have been reported to exhibit a wide range of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The versatility of the triazine ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
Physicochemical Properties of 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one
While experimental data for this specific molecule is scarce, we can infer its properties based on its structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| Appearance | Likely a crystalline solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions is likely to be low. |
| Key Structural Features | - 1,2,4-triazin-6(1H)-one core: A planar, aromatic-like heterocyclic system. - Benzyl group at C5: A bulky, hydrophobic substituent that can engage in π-stacking interactions. - Methyl group at C3: A small alkyl group that can influence electronic properties and steric hindrance. - N1-H: A hydrogen bond donor site. - Carbonyl group at C6 and ring nitrogens: Potential hydrogen bond acceptor sites. |
Synthesis Strategies for 1,2,4-Triazin-6(1H)-ones
The synthesis of 1,2,4-triazin-6(1H)-ones generally involves the cyclocondensation of α-keto acids or their derivatives with aminoguanidines or related compounds. A plausible synthetic route for 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one is outlined below.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the triazine ring to reveal a substituted thiosemicarbazide and an α-keto acid derivative.
Caption: Retrosynthetic analysis of 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one.
Proposed Synthetic Protocol
This protocol is a generalized procedure based on established methods for synthesizing similar 1,2,4-triazinone derivatives.
Step 1: Synthesis of the α-keto ester
-
Reaction: Phenylacetic acid is esterified and then oxidized to afford the corresponding α-keto ester, ethyl 2-oxo-3-phenylpropanoate.
-
Rationale: The α-keto ester is a key building block containing the benzyl moiety at the desired position.
Step 2: Synthesis of 4-methyl-3-thiosemicarbazide
-
Reaction: Methyl isothiocyanate is reacted with hydrazine hydrate.
-
Rationale: This provides the necessary three-nitrogen backbone with the methyl group at the appropriate position.
Step 3: Condensation to form the Thiosemicarbazone
-
Reaction: Ethyl 2-oxo-3-phenylpropanoate is condensed with 4-methyl-3-thiosemicarbazide in an acidic medium (e.g., acetic acid in ethanol).
-
Rationale: This step forms the key intermediate, the thiosemicarbazone, which is poised for cyclization.
Step 4: Oxidative Cyclization
-
Reaction: The thiosemicarbazone intermediate is treated with an oxidizing agent (e.g., ferric chloride or hydrogen peroxide) in a suitable solvent.
-
Rationale: The oxidative cyclization leads to the formation of the 1,2,4-triazine ring. Subsequent tautomerization yields the desired 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one.
Caption: Proposed synthetic workflow for 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one.
Potential Pharmacological and Biological Activities
The 1,2,4-triazinone scaffold is a "privileged structure" in medicinal chemistry. Based on the activities of related compounds, 5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one could be investigated for a variety of therapeutic applications.
-
Anticancer Activity: Many 1,2,4-triazine derivatives have demonstrated potent anticancer properties by targeting various cellular pathways, including kinase inhibition and apoptosis induction[3][4]. The benzyl group could enhance binding to hydrophobic pockets in target proteins.
-
Antimicrobial and Antifungal Activity: The triazine nucleus is present in several antimicrobial and antifungal agents[5]. The title compound could be screened against a panel of pathogenic bacteria and fungi.
-
Antiviral Activity: Certain substituted 1,2,4-triazines have shown promise as antiviral agents, including activity against HIV[1].
-
Enzyme Inhibition: The structural features of this molecule make it a candidate for screening against various enzymes, such as kinases, proteases, and oxidoreductases, which are implicated in numerous diseases.
Analytical Characterization
For researchers synthesizing this compound, a comprehensive analytical characterization is crucial to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm). - Methylene protons of the benzyl group (singlet, ~4.0-5.0 ppm). - Methyl protons (singlet, ~2.0-2.5 ppm). - N-H proton (broad singlet, variable chemical shift). |
| ¹³C NMR | - Carbonyl carbon (~160-170 ppm). - Aromatic carbons of the benzyl group (~125-140 ppm). - Carbons of the triazine ring. - Methylene carbon of the benzyl group. - Methyl carbon. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of C₁₁H₁₁N₃O. - Characteristic fragmentation patterns, such as the loss of the benzyl group. |
| FT-IR Spectroscopy | - N-H stretching vibration (~3200-3400 cm⁻¹). - C=O stretching vibration (~1650-1700 cm⁻¹). - C=N and C=C stretching vibrations in the aromatic region. |
| Elemental Analysis | - The percentage composition of C, H, and N should match the calculated values for C₁₁H₁₁N₃O. |
Conclusion
5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one represents an interesting target for chemical synthesis and biological evaluation. Its structural similarity to other pharmacologically active 1,2,4-triazinones suggests a high potential for discovering novel therapeutic agents. The synthetic strategies and analytical methods described in this guide provide a solid foundation for researchers and drug development professionals to explore the chemistry and biological profile of this and related compounds. Further investigation into its synthesis and a thorough evaluation of its biological activities are warranted to unlock its full potential.
References
- Arshad, M., Khan, T. A., & Khan, M. A. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
- Al-Saeedi, S. I. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
- Nantka-Namirski, P., & Rykowski, A. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 28(5), 717–725.
- Abdel-Maksoud, M. S., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 645–658.
- Al-Omair, M. A., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Cellular and Infection Microbiology, 12, 864539.
- Cirrincione, G., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328–375.
- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200.
Sources
- 1. benchchem.com [benchchem.com]
- 2. New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
